molecular formula C6H16IN3 B2629664 2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide CAS No. 65267-14-3

2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide

Número de catálogo: B2629664
Número CAS: 65267-14-3
Peso molecular: 257.119
Clave InChI: GZXKRCGRSNUFMB-UHDJGPCESA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide typically involves the reaction of trimethylhydrazinium iodide with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

Trimethylhydrazinium iodide+DMF-DMA2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide\text{Trimethylhydrazinium iodide} + \text{DMF-DMA} \rightarrow \text{this compound} Trimethylhydrazinium iodide+DMF-DMA→2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The reaction conditions, such as temperature, solvent, and reaction time, are optimized for large-scale production to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted hydrazinium compounds .

Mecanismo De Acción

The mechanism of action of 2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide involves its interaction with molecular targets through its dimethylamino and trimethylhydrazinium groups. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its combination of a dimethylamino group and a trimethylhydrazinium core provides distinct reactivity compared to other similar compounds .

Actividad Biológica

2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide (commonly referred to as TMHI) is a compound that has garnered interest in the field of medicinal chemistry due to its unique biological properties. This article explores the biological activity of TMHI, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

TMHI is classified as a hydrazinium derivative, characterized by its trimethylhydrazinium core and a dimethylaminomethylene substituent. This structural configuration is significant for its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of TMHI. A notable investigation demonstrated that TMHI exhibited cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), with IC50 values indicating significant growth inhibition:

Cell LineIC50 (µM)
HeLa8.12 ± 0.43
MCF-73.18 ± 0.11

These findings suggest that TMHI may act as a selective agent against certain cancer types, warranting further exploration into its mechanisms of action and potential as a chemotherapeutic agent .

The mechanisms through which TMHI exerts its biological effects are not fully elucidated but are believed to involve the modulation of key signaling pathways associated with cell proliferation and survival. It has been suggested that TMHI may interact with specific proteins involved in apoptosis and cell cycle regulation, such as caspase-3 and NF-kappa B .

Study on Anticancer Efficacy

In a study examining the efficacy of TMHI as an anticancer agent, researchers utilized in vitro assays to evaluate its effects on various cancer cell lines. The results indicated that TMHI not only inhibited cell growth but also altered the expression of genes associated with apoptosis and cell cycle progression. The study concluded that TMHI could serve as a lead compound for further development in cancer therapy .

In Silico Studies

In silico studies have complemented experimental findings by predicting the interaction profiles of TMHI with target proteins. Molecular docking studies revealed favorable binding affinities between TMHI and proteins implicated in cancer progression, supporting the hypothesis of its potential therapeutic applications .

Pharmacological Profile

TMHI exhibits a range of pharmacological activities beyond anticancer effects:

  • Antimicrobial Activity : Preliminary investigations suggest that TMHI may possess antimicrobial properties, although detailed studies are required to confirm these effects.
  • Anti-inflammatory Effects : There is emerging evidence indicating that TMHI could modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

Propiedades

IUPAC Name

[(E)-dimethylaminomethylideneamino]-trimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N3.HI/c1-8(2)6-7-9(3,4)5;/h6H,1-5H3;1H/q+1;/p-1/b7-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXKRCGRSNUFMB-UHDJGPCESA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=N[N+](C)(C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/[N+](C)(C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.